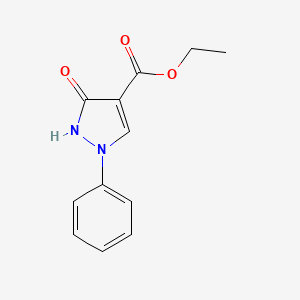
3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID is a phenolic compound that belongs to the class of hydroxybenzoic acids These compounds are known for their aromatic carboxylic acid structure, which includes a hydroxyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID can be achieved through several methods. One common approach involves the hydroxylation of 3-isopropoxybenzoic acid using molecular oxygen. This reaction typically requires the presence of a catalyst and is conducted under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize molecular oxygen or other oxidizing agents to introduce the hydroxyl group into the aromatic ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Research has explored its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives due to its bioactive properties
Mécanisme D'action
The mechanism of action of 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals, thereby reducing oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Action: It disrupts the cell membrane integrity of microorganisms, leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic Acid: Another hydroxybenzoic acid with similar antioxidant and anti-inflammatory properties.
p-Hydroxybenzoic Acid: Known for its use in the production of parabens, which are preservatives in cosmetics and pharmaceuticals.
Protocatechuic Acid: Exhibits strong antioxidant and antimicrobial activities
Uniqueness
3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID is unique due to its specific structural features, such as the isopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields .
Propriétés
Formule moléculaire |
C10H12O4 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
3-hydroxy-5-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H12O4/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,11H,1-2H3,(H,12,13) |
Clé InChI |
ZJJAKCGVBPXFQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=CC(=C1)O)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Indole, 2-[(phenylsulfinyl)methyl]-3-(phenylthio)-](/img/structure/B8687521.png)


![tert-butyl 6-amino-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B8687549.png)






